8-Oxopentoxifylline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N4O4 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
3,7-dimethyl-1-(5-oxohexyl)-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C13H18N4O4/c1-8(18)6-4-5-7-17-11(19)9-10(16(3)13(17)21)14-12(20)15(9)2/h4-7H2,1-3H3,(H,14,20) |
InChI Key |
KJKRWZRXCSTYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(NC(=O)N2C)N(C1=O)C |
Synonyms |
8-oxopentoxifylline |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization for Research Applications
Established Synthetic Pathways for 8-Oxopentoxifylline and Related Xanthine (B1682287) Analogues
The synthesis of 8-substituted xanthines, including analogues of this compound, often utilizes 5,6-diaminouracil (B14702) derivatives as key precursors. A common route involves the condensation of 5,6-diaminouracils with carboxylic acids or aldehydes, followed by oxidative cyclization. frontiersin.orgresearchgate.net While aldehydes can be used, carboxylic acids are often preferred due to their greater stability and commercial availability compared to the corresponding aldehydes. frontiersin.orgresearchgate.net
Another conventional method for synthesizing C-8 substituted 1,3-dipropylxanthines involves the reduction of 6-amino-1,3-dipropyl-5-nitrosouracil (B14046) to the corresponding diamine. thieme-connect.com This diamine is then acylated and subsequently treated with strongly basic or dehydrating reagents to yield the desired xanthine. thieme-connect.com The cyclization step is typically achieved by heating the acylated compound in an aqueous NaOH-containing solvent system or by dehydration with reagents such as POCl₃. thieme-connect.com
More recent advancements include one-pot synthesis strategies. One such method involves the one-pot conversion of 6-amino-5-nitrosouracil (B44844) derivatives to 8-substituted xanthines through in situ acylation, reduction, and cyclodehydration. thieme-connect.com This approach can be advantageous for incorporating acid and base-sensitive groups at the C-8 position. thieme-connect.com
The synthesis of 8-substituted xanthine derivatives can also be achieved via the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, sometimes assisted by controlled microwave irradiation. researchgate.netdntb.gov.ua
Design and Synthesis of Novel 8-Substituted Xanthine Derivatives for Biological Inquiry
The xanthine scaffold is a versatile base for generating compounds with diverse biological activities. researchgate.net Chemical synthesis plays a crucial role in creating novel 8-substituted xanthine derivatives to explore their potential as therapeutic agents or research tools. researchgate.net
The functionalization of the xanthine core, particularly at the C-8 position, allows for the creation of libraries of compounds with varied substituents. These modifications can significantly influence the biological activity of the resulting molecules. thieme-connect.com For instance, studies have shown that substituents at the N-1, N-3, and C-8 positions can profoundly impact biological activity, particularly concerning adenosine (B11128) receptor subtypes. thieme-connect.com
Synthetic strategies for novel 8-substituted derivatives often build upon the established pathways, utilizing different carboxylic acids, aldehydes, or activated double bond systems to introduce diverse functionalities at the C-8 position. frontiersin.orgresearchgate.netresearchgate.netdntb.gov.ua Research in this area aims to identify compounds with improved potency, selectivity, or novel mechanisms of action.
Elucidation of Mechanistic Actions and Pharmacodynamic Profiles
In Vitro Cellular and Molecular Mechanisms of Action
8-Oxopentoxifylline is a major metabolite of Pentoxifylline (B538998). The parent compound, Pentoxifylline, is recognized as a non-selective phosphodiesterase (PDE) inhibitor. nih.govnih.gov This inhibition leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP), a critical secondary messenger in numerous cellular signaling pathways. nih.gov It is hypothesized that this compound may share this characteristic of PDE inhibition, thereby influencing cAMP-mediated cellular responses. nih.gov
Studies conducted on the parent compound, Pentoxifylline, have investigated its relationship with adenosine receptors. Pharmacological analysis demonstrated that the inhibitory effects of Pentoxifylline on superoxide (B77818) anion production in human polymorphonuclear leukocytes were not affected by the adenosine receptor antagonist 8-phenyltheophylline. nih.gov This suggests that the mechanism of action for Pentoxifylline is independent of adenosine receptors. nih.gov While direct studies on this compound are limited in this specific area, it is inferred that its receptor interaction profile is likely similar, lacking direct activity at adenosine receptors.
The primary mechanism of modulating cellular signaling pathways appears to be a consequence of this compound's potent antioxidant and radical scavenging properties. Oxidative stress is a known activator of various signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammatory responses. nih.govnih.gov By reducing the burden of reactive oxygen species (ROS), this compound can mitigate the activation of these pro-inflammatory pathways. nih.govnih.gov Furthermore, if the compound retains the phosphodiesterase-inhibiting activity of its parent molecule, the resulting increase in intracellular cAMP would be a significant signaling intervention, influencing processes such as inflammation. nih.govnih.gov
In vitro studies have demonstrated that this compound is a significant modulator of oxidative stress, exhibiting greater potency than its parent compound, Pentoxifylline. nih.gov
This compound has been shown to be a potent scavenger of both hydroxyl and peroxyl radicals. nih.gov Research indicates it is a more effective hydroxyl radical scavenger than uric acid, a natural antioxidant in humans. nih.gov The rate constant for the reaction between this compound and the hydroxyl radical is estimated to be between 1.6 and 4.2 x 10¹⁰ M⁻¹ s⁻¹, a rate comparable to that of dimethyl sulfoxide (B87167) and significantly better than mannitol, both of which are well-known hydroxyl radical scavengers. nih.gov
In terms of peroxyl radical scavenging, this compound is as efficient as uric acid, with an IC₅₀ value of 1.8 ± 0.08 µM. nih.gov
| Compound | Radical Type | Metric | Value | Reference |
|---|---|---|---|---|
| This compound | Hydroxyl (•OH) | Rate Constant | 1.6-4.2 x 10¹⁰ M⁻¹ s⁻¹ | nih.gov |
| Dimethyl Sulfoxide | Hydroxyl (•OH) | Rate Constant | 1.4-1.6 x 10¹⁰ M⁻¹ s⁻¹ | nih.gov |
| Mannitol | Hydroxyl (•OH) | Rate Constant | 1.9-2.5 x 10⁹ M⁻¹ s⁻¹ | nih.gov |
| This compound | Peroxyl (ROO•) | IC₅₀ | 1.8 ± 0.08 µM | nih.gov |
| Uric Acid | Peroxyl (ROO•) | IC₅₀ | 1.9 ± 0.05 µM | nih.gov |
This compound is a more potent inhibitor of lipid peroxidation than its parent drug. nih.gov It has demonstrated a significant ability to inhibit t-butylhydroperoxide-induced lipid peroxidation in human erythrocyte membranes. nih.gov This action is crucial as it indicates a capacity to protect the integrity of biological membranes from oxidative damage, a key event in cellular injury. nih.govnih.gov
Modulation of Inflammatory Pathways in Cellular Models:
The anti-inflammatory properties of Pentoxifylline (PTX) have been demonstrated across various cellular models, primarily through its ability to modulate key inflammatory pathways. These actions include the suppression of pro-inflammatory cytokine production, regulation of inflammatory cell functions, and modulation of the cyclooxygenase pathway.
Cytokine Synthesis and Release Inhibition
Pentoxifylline is well-documented for its capacity to inhibit the synthesis and release of several pivotal pro-inflammatory cytokines. A primary target of PTX is Tumor Necrosis Factor-alpha (TNF-α). Studies have shown that PTX can suppress TNF-α production from monocytes and macrophages at the transcriptional level. d-nb.infonih.gov This inhibitory effect on TNF-α has been observed in various cell types, including peripheral blood mononuclear cells (PBMC), human alveolar macrophages, and monocytic cell lines. d-nb.infowikipedia.orgnih.govopenmedicinalchemistryjournal.com
The effect of PTX on other cytokines can be more varied. While it consistently inhibits TNF-α, its impact on Interleukin-6 (IL-6) is differential. In some cellular contexts, such as lipopolysaccharide (LPS)-stimulated PBMCs, PTX inhibits TNF-α secretion but has no inhibitory effect on the induction of IL-6. wikipedia.org In contrast, when T-cells are stimulated directly, PTX was found to inhibit the secretion of both TNF-α and IL-6. wikipedia.org Other studies report that PTX can down-regulate the expression of IL-1β and IL-8. nih.govnih.gov The mechanism for these effects is linked to the inhibition of transcription factors like NF-κB and AP-1, which are key regulators of pro-inflammatory cytokine genes. nih.govopenmedicinalchemistryjournal.com
| Cytokine | Effect of Pentoxifylline | Cellular Model | Reference |
|---|---|---|---|
| TNF-α | Inhibition of synthesis and release | Monocytes, Macrophages, PBMCs, T-Cells | wikipedia.orgnih.govopenmedicinalchemistryjournal.com |
| IL-6 | Differential (Inhibited in T-Cells; No effect or upregulation in LPS-stimulated monocytes) | PBMCs, Monocytes, T-Cells | nih.govwikipedia.orgopenmedicinalchemistryjournal.com |
| IL-1β | Inhibition | PBMCs | nih.govnih.gov |
| IL-8 | Inhibition | PBMCs | nih.govnih.gov |
| IFN-γ | Inhibition | - | nih.gov |
Inflammatory Cell Activation and Apoptosis Regulation
Pentoxifylline also modulates the activity and survival of inflammatory cells, particularly neutrophils. In cultured human blood neutrophils that typically undergo spontaneous programmed cell death (apoptosis), PTX was found to inhibit this process. nih.gov This suggests that PTX can prolong the lifespan of neutrophils, which could be significant in the context of an immune response.
Conversely, in other cellular contexts, PTX can promote or enhance apoptosis. In a Hodgkin's lymphoma cell line, PTX was shown to induce apoptosis and synergistically enhance the cytotoxic effects of chemotherapeutic agents. diva-portal.org This pro-apoptotic effect was associated with an increase in the activity of caspases, which are key executioner enzymes in the apoptotic pathway. Specifically, PTX treatment led to increased activity of caspase-3, caspase-8, and caspase-9. diva-portal.org Furthermore, in animal models of renal ischemia-reperfusion injury, the protective effects of PTX are partly attributed to its ability to inhibit apoptosis in renal cells, an effect linked to its inhibition of TNF-α. mdpi.com This indicates that PTX's regulation of apoptosis is highly context- and cell-type-dependent.
Cyclooxygenase Enzyme Modulation (COX-1, COX-2)
The influence of Pentoxifylline on the cyclooxygenase (COX) pathway appears to be indirect and multifaceted rather than involving direct enzymatic inhibition. Research indicates that PTX can modulate the expression of COX enzymes and the synthesis of their downstream products, prostaglandins (B1171923) and thromboxanes.
In a rat model of cerebral ischemia-reperfusion injury, treatment with PTX significantly inhibited the expression of COX-2 mRNA and protein. doi.org This downregulation of an inducible inflammatory enzyme suggests a mechanism for its anti-inflammatory effects in this setting. Furthermore, PTX has been shown to affect the balance of vasoactive products of the COX pathway. It has been reported to inhibit the synthesis of thromboxane, a potent vasoconstrictor and platelet aggregator primarily produced via COX-1 in platelets. nih.gov Concurrently, PTX has been found to increase the synthesis of prostacyclin, a vasodilator and inhibitor of platelet aggregation. wikipedia.orgnih.gov This modulation of prostaglandin (B15479496) synthesis may contribute to the hemorheological and anti-thrombotic effects of the drug. wikipedia.org
Preclinical In Vivo Pharmacodynamic Investigations (Animal Models)
Preclinical studies in various animal models have been crucial in defining the pharmacodynamic profile of Pentoxifylline, demonstrating its therapeutic potential in inflammatory and vascular diseases.
Target Engagement and Functional Response Assessments in Relevant Animal Systems
In vivo studies have confirmed that PTX engages its molecular targets and elicits functional anti-inflammatory responses. In a rat model of diabetes with carrageenan-induced paw edema, daily oral administration of PTX resulted in a significant reduction of the inflammatory response. This functional outcome was directly associated with target engagement, as evidenced by reduced levels of the pro-inflammatory cytokines TNF-α and IL-6 in the paw tissue. The study also demonstrated a decrease in serum nitrite (B80452) levels and a reduction in the number of inducible nitric oxide synthase (iNOS) immunostained cells in the inflamed tissue, indicating a broader anti-inflammatory effect.
Another relevant animal system is the model of renal ischemia-reperfusion injury. In rats subjected to this injury, treatment with PTX led to a significant reduction in the severity of apoptosis within the kidney tissue. mdpi.com This demonstrates a protective functional response at the tissue level, consistent with the in vitro mechanisms of TNF-α inhibition and apoptosis regulation. mdpi.com
Dose-Response Relationships and Efficacy in Preclinical Disease Models
The efficacy of Pentoxifylline in preclinical models of chronic inflammation has been shown to be dose-dependent. In rat models of formalin-induced chronic inflammation and cotton pellet-induced granuloma, PTX administered at various doses significantly suppressed the inflammatory response compared to controls. doi.org The study established a linear dose-response relationship for its anti-inflammatory activity within a specific dose range.
Similarly, in the diabetic rat model of carrageenan-induced paw edema, PTX was tested at doses of 25, 50, and 100 mg/kg. The treatment reduced paw edema and lowered the elevated levels of TNF-α and IL-6 in the paw tissue, demonstrating dose-related efficacy in an acute inflammatory setting.
| Animal Model | Disease Model | PTX Doses Tested | Observed Effect | Reference |
|---|---|---|---|---|
| Rat | Formalin-Induced Chronic Inflammation | 0.25 - 4.0 mg/kg | Dose-dependent inhibition of paw edema | |
| Rat | Cotton Pellet-Induced Granuloma | 0.25 - 4.0 mg/kg | Dose-dependent decrease in inflammatory exudate and granuloma weight | |
| Diabetic Rat | Carrageenan-Induced Paw Edema | 25, 50, 100 mg/kg | Reduction in paw edema, TNF-α, and IL-6 levels | |
| Rat | Renal Ischemia-Reperfusion | 45 mg/kg | Reduced severity of apoptosis | mdpi.com |
Temporal Dynamics of Pharmacological Effects in Animal Species
There is currently a lack of specific data in publicly available scientific literature regarding the temporal dynamics of the pharmacological effects of this compound in animal species.
Investigation of Specific Physiological System Interactions
Pharmacokinetic and Metabolic Characterization in Preclinical Research
Preclinical Pharmacokinetic Profiles (Animal Models)
The pharmacokinetic profile of 8-Oxopentoxifylline is intrinsically linked to the administration and metabolism of its parent compound, Pentoxifylline (B538998). Preclinical studies in various animal models have provided insights into the absorption, distribution, biotransformation, and elimination of Pentoxifylline and its numerous metabolites.
Absorption Dynamics Across Biological Barriers in Animal Species
Following oral administration in animal models, Pentoxifylline is rapidly and extensively absorbed. avma.orgtandfonline.com Studies in dogs have shown that peak plasma concentrations of Pentoxifylline are achieved within an hour after oral administration. avma.orgtandfonline.com The absorption process, however, is subject to a significant first-pass effect, where a large portion of the parent drug is metabolized before it reaches systemic circulation. droracle.ai This extensive first-pass metabolism occurs in the liver and erythrocytes. researchgate.net While direct studies on the absorption of this compound are not available, its presence in systemic circulation is a direct consequence of the absorption and subsequent metabolism of Pentoxifylline. The high permeability of Pentoxifylline, a characteristic of BCS Class II compounds, suggests its efficient transport across the gastrointestinal tract.
Distribution Patterns and Tissue Accumulation in Animal Models
Once absorbed and having entered systemic circulation, Pentoxifylline and its metabolites are distributed throughout the body. Studies in rats have demonstrated that Pentoxifylline can mitigate tissue damage in various organs, such as the kidneys, suggesting its distribution to these tissues. nih.govnih.govnih.govresearchgate.netresearchgate.net Research on other compounds has shown that metabolites can have distinct tissue distribution patterns compared to the parent drug. For instance, studies on isoxanthohumol (B16456) in mice revealed that the highest concentration of the parent compound was in the liver, while its metabolite, 8-prenylnaringenin, was highest in the lungs. nih.gov While specific tissue accumulation studies for this compound are not detailed in the available literature, the widespread effects of Pentoxifylline and its metabolites imply a broad distribution. Autoradiography studies with other compounds, such as moxifloxacin (B1663623) in rats, have shown high affinity for most organs and tissues, with radioactivity crossing the blood-brain barrier to a small extent. nih.gov This suggests that the metabolites of Pentoxifylline, including this compound, are likely distributed to various tissues where they may exert biological effects.
Biotransformation Pathways and Metabolite Identification in Animal Systems
Pentoxifylline undergoes extensive biotransformation in animal models, leading to the formation of numerous metabolites. tandfonline.comresearchgate.net The primary metabolic pathways involve reduction and oxidation. researchgate.net The reduction of the keto group on the side chain of Pentoxifylline results in the formation of Metabolite I (lisofylline), a 5-hydroxyhexyl derivative. tandfonline.comresearchgate.netavma.org Oxidation of the terminal methyl group on the oxohexyl side chain leads to the formation of Metabolite V, a carboxylic acid derivative. droracle.airesearchgate.net this compound is an intermediate in the oxidative pathway.
Studies in horses have identified six different metabolites in urine after oral administration of Pentoxifylline. madbarn.comnih.govnih.gov These included a demethylated derivative and four hydroxylated metabolites. madbarn.comnih.gov The primary site of Pentoxifylline metabolism is the liver, with erythrocytes also playing a significant role in the reductive pathway. tandfonline.comdroracle.airesearchgate.netavma.org The formation of various metabolites highlights the complex biotransformation of Pentoxifylline in animal systems, which ultimately leads to the generation of compounds like this compound.
Table 1: Major Metabolites of Pentoxifylline Identified in Preclinical Research
| Metabolite | Formation Pathway | Key Characteristics |
| Metabolite I (Lisofylline) | Reduction of the keto group | Active metabolite with pharmacological effects similar to Pentoxifylline. tandfonline.comresearchgate.net |
| Metabolite V | Oxidation of the terminal methyl group | A major metabolite excreted in the urine. droracle.airesearchgate.net |
| Demethylated derivatives | Demethylation | Found as a predominant metabolite in horse urine. madbarn.comnih.gov |
| Hydroxylated metabolites | Hydroxylation | Multiple hydroxylated forms identified in horse urine. madbarn.comnih.gov |
Elimination Kinetics and Excretion Routes in Animal Models
Pentoxifylline and its metabolites are eliminated from the body relatively quickly. avma.org Studies in mice have shown that Pentoxifylline is eliminated very rapidly after absorption. nih.gov The elimination half-life of Pentoxifylline in various animal species is generally short. For instance, the mean elimination half-life in sheep ranged from 0.68 to 0.91 hours, while in dogs it was approximately 0.28 hours. avma.org In cattle, the terminal elimination half-life was found to be 1.05 hours. researchgate.net
The primary route of excretion for Pentoxifylline and its metabolites is through the kidneys into the urine. droracle.ai In horses, less than 0.2% of the unchanged drug is found in the urine, with the majority being excreted as metabolites. madbarn.comnih.govnih.gov The main biotransformation product found in urine is Metabolite V. droracle.ai This indicates that after its formation, this compound is further metabolized and its subsequent products are efficiently cleared by the renal system.
Species-Specific Pharmacokinetic Variability and Comparative Analysis
Significant variability in the pharmacokinetics of Pentoxifylline and its metabolites has been observed across different animal species. avma.org For example, the elimination half-life of Pentoxifylline is longer in sheep (0.68-0.91 hours) compared to dogs (0.28 hours) and horses (0.38 hours). avma.org In a study on mice infected with Candida albicans, marked changes in the pharmacokinetics of Pentoxifylline and its metabolites were observed, with increased area under the curve (AUC) values for the parent drug and its metabolites. nih.gov
The ratio of metabolites can also differ between species. For instance, in cattle, the mean ratio between the AUC of Metabolite I and Pentoxifylline was 1.34, indicating substantial formation of this metabolite. researchgate.net In dogs, two prominent early-eluting peaks identified as other metabolites were observed. avma.org These species-specific differences in metabolism and elimination are crucial considerations when extrapolating preclinical data to other species.
Table 2: Comparative Elimination Half-Life of Pentoxifylline in Different Animal Models
| Animal Species | Elimination Half-Life (t½) |
| Sheep | 0.68 - 0.91 hours avma.org |
| Cattle | 1.05 ± 0.19 hours researchgate.net |
| Dogs | ~0.28 hours avma.org |
| Horses | ~0.38 hours avma.org |
| Mice (non-infected) | Within ranges reported by other investigators nih.gov |
In Vitro Metabolic Studies
In vitro metabolic studies, primarily using liver microsomes, have been instrumental in elucidating the enzymatic pathways involved in the biotransformation of Pentoxifylline. nih.govnih.govunl.edu These studies allow for the characterization of the enzymes responsible for metabolism and can help predict potential drug-drug interactions. nih.gov
Liver microsomes contain a host of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Studies with human liver microsomes have shown that the reduction of Pentoxifylline is highly stereoselective, favoring the formation of the (S)-enantiomer of Metabolite I. nih.govdrugbank.com The enzymes responsible for this reduction are of the carbonyl reductase type. drugbank.com
While the specific enzymes involved in the oxidation of Pentoxifylline to form this compound are not explicitly detailed in the provided search results, in vitro systems using liver microsomes are the standard approach to identify such pathways. nih.govunl.edu These in vitro models provide a controlled environment to study the formation of individual metabolites and to understand the kinetics of these metabolic reactions without the complexities of a whole-animal system.
Identification of Metabolizing Enzymes and Isoforms
The formation of 1-(3-carboxypropyl)-3,7-dimethylxanthine (B19344) (Metabolite M5) and 1-(4-carboxybutyl)-3,7-dimethylxanthine (Metabolite M4) occurs through the irreversible oxidation of the parent compound, pentoxifylline, a process that takes place in the liver. drugbank.com However, specific research identifying the cytochrome P450 (CYP) isoforms or other enzyme families responsible for catalyzing this transformation is not detailed in the available literature. Furthermore, there is no information regarding enzymes that may be involved in any subsequent metabolism of Metabolite M5 itself.
Characterization of Metabolic Intermediates and Biotransformation Products
Scientific literature extensively identifies 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite M5) as a final biotransformation product of pentoxifylline. It is the major metabolite excreted in urine, accounting for a significant percentage of the administered dose of the parent drug. drugbank.com There are no available studies that characterize any further metabolic intermediates or biotransformation products originating from Metabolite M5, suggesting it is a stable end-product of the metabolic cascade.
Assessment of Metabolic Stability in Hepatic and Other Relevant Cellular/Subcellular Systems
There is a lack of published studies specifically assessing the metabolic stability of 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite M5) in in vitro systems such as human liver microsomes, S9 fractions, or hepatocytes. Such studies are crucial for determining a compound's intrinsic clearance and predicting its in vivo persistence, but this data does not appear to have been generated or published for this specific metabolite.
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
PK/PD modeling is a critical tool for understanding the relationship between drug concentration and its effect, helping to predict therapeutic outcomes. While pharmacokinetic data for Metabolite M5 exists within the context of pentoxifylline studies, dedicated PK/PD modeling for the metabolite itself is absent from the literature.
Integration of PK and PD Data from Animal Studies
Pharmacokinetic studies of pentoxifylline consistently measure the plasma levels of its main metabolites, including M5. These studies show that M5 generally has a higher area under the curve (AUC) and a longer half-life than the parent compound. nih.gov Some research has compared the pharmacodynamic effects of pentoxifylline and its metabolites. For instance, one study found that metabolites M4 and M5 were less effective than pentoxifylline and its reductive metabolite (M1) at inhibiting lipopolysaccharide-stimulated tumor necrosis factor-alpha (TNF-alpha) release in murine macrophages. nih.gov However, M4 and M5 were found to be more effective in protecting fibrosarcoma cells from TNF-alpha-induced cytotoxicity. nih.gov
Below is a data table compiled from a study in patients with chronic heart failure, illustrating the pharmacokinetic parameters of Pentoxifylline and Metabolite M5.
| Parameter | Pentoxifylline (PTX) | Metabolite M5 |
| Tpeak (hours) | 1.6 - 3.9 | 3.6 - 5.6 |
| AUC Increase (Severe vs. Moderate CHF) | ~56% (not significant) | ~59% (significant) |
| Data derived from a study on patients with moderate and severe Chronic Heart Failure (CHF) following a single oral dose. nih.gov |
Development of Predictive PK/PD Models for Preclinical Outcomes
No dedicated preclinical PK/PD models for 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite M5) have been developed or published. The creation of such models would require more extensive pharmacodynamic data and dose-response relationship studies, which are currently unavailable in the scientific literature.
Structure Activity Relationship Sar Studies and Analog Design
Elucidation of Key Structural Features Essential for Bioactivity
Studies on 8-oxo derivatives of xanthines, including 8-Oxopentoxifylline, have provided insights into the structural features critical for their bioactivity, particularly their antioxidant and radical scavenging properties. The presence of the oxo group at the 8-position appears to be a significant determinant of enhanced activity compared to their parent xanthine (B1682287) drugs like pentoxifylline (B538998) and lisofylline. This compound and 8-oxolisofylline, for instance, have demonstrated significantly better hydroxyl and peroxyl radical scavenging abilities and are more potent inhibitors of t-butylhydroperoxide-induced lipid peroxidation in human erythrocyte membranes than their parent compounds. researchgate.netnih.gov This suggests that the oxidation at the 8-position confers superior antioxidant capacity. The rate constant for the reaction between this compound and the hydroxyl radical is notably high, comparable to that of known potent scavengers like dimethyl sulfoxide (B87167). nih.gov This highlights the importance of the 8-oxo moiety in facilitating efficient radical scavenging.
Further research into xanthine derivatives has explored modifications at various positions. For example, studies on new 8-heterocyclic xanthine derivatives have investigated their antiproliferative activities, indicating that substitutions at the 8-position with different heterocyclic structures can lead to compounds with notable biological effects, such as potent and selective adenosine (B11128) receptor antagonism or dipeptidyl peptidase IV inhibition. researchgate.net While these studies focus on different xanthine scaffolds, they underscore the general principle that modifications at the 8-position significantly impact the pharmacological profile of xanthine derivatives.
Rational Design and Synthesis of Novel this compound Analogues with Modified Activity Profiles
The understanding gained from SAR studies guides the rational design and synthesis of novel this compound analogs. The goal is often to create compounds with improved potency, selectivity, or a broader spectrum of activities. Based on the observed importance of the 8-oxo group for antioxidant activity, analogs could be designed to optimize this feature. This might involve exploring different substituents or modifications around the xanthine core while retaining or enhancing the electronic and steric properties conferred by the 8-oxo group.
The synthesis of novel xanthine derivatives with modifications at the 8-position has been reported in the context of developing antiproliferative agents and adenosine receptor antagonists. researchgate.net These efforts involve specific chemical reactions to introduce various functional groups or heterocyclic systems at the 8-position of the xanthine scaffold. The rational design process involves considering the potential interactions of the modified structure with biological targets or reactive species, such as free radicals. For instance, introducing groups that can further stabilize radicals or enhance membrane permeability could be strategies for designing improved antioxidant analogs.
While specific detailed research findings on the rational design and synthesis of this compound analogs (as opposed to general 8-oxo xanthine derivatives) with modified activity profiles were not extensively detailed in the search results, the general principles of analog design in medicinal chemistry, guided by SAR, are applicable. This involves systematic structural variations and subsequent biological evaluation to establish new SARs and identify promising candidates.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis complements SAR studies by developing mathematical models that correlate structural and molecular properties of a series of compounds with their biological activities. excli.demdpi.com This approach allows for the prediction of the activity of new, untested compounds and provides deeper insights into the molecular features that govern activity. excli.de
For this compound and its potential analogs, QSAR analysis could involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a set of synthesized or proposed compounds. These descriptors would then be correlated with their measured biological activities, such as radical scavenging potential or inhibition of lipid peroxidation. nih.gov
While specific QSAR models for this compound were not prominently featured in the search results, QSAR has been successfully applied to other series of xanthine derivatives and related compounds to understand their activity against various targets, such as anticancer activity or activity at adenosine receptors. researchgate.netdovepress.com A typical QSAR analysis involves steps like descriptor calculation, data partitioning into training and test sets, model building using statistical methods, and model validation. mdpi.com The resulting QSAR equations can highlight the most influential molecular descriptors and provide a basis for predicting the activity of novel designs before synthesis.
Exploration of Functional Group Contributions to Pharmacological Effects
The exploration of functional group contributions is an integral part of SAR and QSAR studies. By systematically modifying or replacing functional groups within the this compound structure, researchers can determine the impact of these changes on pharmacological effects. As highlighted earlier, the oxo group at the 8-position is a key functional group contributing significantly to the antioxidant properties of this compound. researchgate.netnih.gov
Investigating the impact of modifications to the pentyl chain or the methyl groups on the xanthine ring in 8-Oxopentoxopentoxifylline analogs could reveal how these functional groups modulate antioxidant activity, solubility, or other relevant pharmacological properties. For instance, varying the length or branching of the alkyl chain, or introducing polar groups, could alter the compound's lipophilicity and its ability to interact with lipid membranes, potentially affecting its protective effects against lipid peroxidation. nih.govmdpi.com
Data from such studies could be presented in tables showing the biological activity of different analogs alongside their structural modifications, allowing for a clear comparison of functional group contributions.
Interactive Data Table Example (Illustrative - specific data for this compound analogs would be needed for a real table):
| Compound ID | Structural Modification | Hydroxyl Radical Scavenging (Rate Constant, M⁻¹s⁻¹) | Inhibition of Lipid Peroxidation (IC₅₀, µM) |
| This compound | None (Reference) | 1.6-4.2 x 10¹⁰ nih.gov | Potent nih.gov |
| Analog A | Modification X at R1 | Data | Data |
| Analog B | Modification Y at Pentyl Chain | Data | Data |
| Analog C | Modification Z at 8-position | Data | Data |
This type of table would allow researchers to visualize the relationship between specific structural changes and observed biological activities, aiding in the identification of key functional groups and guiding further analog design.
Computational Chemistry and Molecular Modeling Applications in 8 Oxopentoxifylline Research
Molecular Docking Simulations for Receptor and Enzyme Interaction Prediction
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand) to another (the receptor or enzyme) when bound to form a stable complex. This method aims to predict the binding affinity and the pose of a ligand within a target's binding site plos.org. It is a widely used tool in structure-based drug design and can provide insights into the potential interactions between a compound and biological targets, such as receptors or enzymes nih.govmdpi.comrasayanjournal.co.in.
While molecular docking is a common approach in pharmaceutical research, specific detailed findings from molecular docking simulations conducted specifically with 8-Oxopentoxifylline targeting particular receptors or enzymes were not found within the provided search results. However, given this compound's nature as a xanthine (B1682287) derivative and a metabolite with observed biological activity wikipedia.orgresearchgate.net, molecular docking could be a relevant tool to computationally explore its potential interactions with various biological targets, such as phosphodiesterases or adenosine (B11128) receptors, which are known targets of related xanthine derivatives like pentoxifylline (B538998) wikipedia.orgpharmakb.com.
Molecular Dynamics Simulations to Investigate Ligand-Target Binding Conformations
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By providing a dynamic view, MD simulations complement molecular docking by exploring the stability of the ligand-target complex, conformational changes upon binding, and the nature of interactions over a period nih.govmdpi.commdpi.comwustl.edunih.gov. These simulations can offer detailed insights into the flexibility of both the ligand and the target and refine the understanding of the binding process and the resulting complex structure plos.orgnih.gov.
Although MD simulations are valuable for understanding the dynamic aspects of molecular recognition, specific studies detailing molecular dynamics simulations performed specifically with this compound bound to a biological target were not present in the provided search results. The application of MD simulations to this compound could provide crucial information about the stability of its interactions predicted by docking, the conformational landscape of the bound metabolite, and the influence of the surrounding environment (e.g., solvent effects) on its binding pose and affinity mdpi.commpg.de.
Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis
Quantum chemical calculations are computational methods based on the principles of quantum mechanics used to investigate the electronic structure, properties, and reactivity of molecules plos.orgwikipedia.orgqulacs.orgnih.gov. These calculations can provide detailed information about parameters such as molecular orbitals, charge distribution, electrostatic potential, and reaction pathways, which are fundamental to understanding a molecule's behavior and potential biological activity plos.orgwikipedia.orgnih.govnih.gov.
Specific research utilizing quantum chemical calculations specifically on this compound to analyze its electronic properties or reactivity was not found in the provided search results. However, applying quantum chemical methods could offer deeper insights into why this compound exhibits antioxidant activity, potentially by understanding its radical scavenging mechanisms at an electronic level researchgate.netnih.gov. Such calculations could also inform other computational studies, like docking and dynamics, by providing accurate parameters related to the molecule's electronic behavior.
In Silico Prediction of Preclinical Pharmacokinetic Parameters
In silico prediction of pharmacokinetic (PK) parameters involves using computational models to estimate how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a biological system mims.commdpi.comnih.govdiva-portal.orgnih.govmdpi.com. These predictions are valuable in the preclinical stage of research for assessing the potential in vivo behavior of a compound and identifying potential issues early in the development process mdpi.comdiva-portal.orgnih.gov. Tools and models exist to predict various ADME properties, including oral bioavailability, blood-brain barrier penetration, and metabolism by enzymes like cytochrome P450 nih.govdiva-portal.orgnih.govmdpi.com.
Development of Predictive Computational Models for Biological Activity
Predictive computational models for biological activity aim to establish relationships between a compound's molecular structure and its biological effects nih.govmdpi.comnih.govugr.esplos.orgnih.gov. These models, often based on machine learning or QSAR (Quantitative Structure-Activity Relationship) approaches, can predict the activity of new compounds based on data from known active and inactive molecules nih.govmdpi.com. Developing such models requires a dataset of compounds with known structures and measured biological activities mdpi.com.
The provided search results discuss the development and application of computational models for predicting biological activity and various biological processes nih.govmdpi.comnih.govugr.esplos.orgnih.gov. However, the development of specific predictive computational models specifically for the biological activity of this compound was not described in the search results. Given the reported antioxidant activity of this compound researchgate.net, this compound could potentially be included in datasets for developing predictive models related to antioxidant properties or other relevant biological activities, contributing to the understanding of structural features that confer such effects.
Advanced Analytical Methodologies for Research on 8 Oxopentoxifylline in Biological Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in separating 8-Oxopentoxifylline from the complex components of biological matrices before detection and quantification. Various chromatographic methods, often coupled with sensitive detectors, are employed depending on the specific requirements of the analysis, including the required sensitivity, the nature of the matrix, and the presence of interfering substances.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized and powerful technique for the analysis of drugs and metabolites in biological matrices due to its high sensitivity and selectivity. mdpi.com LC-MS/MS allows for the accurate and simultaneous analysis of multiple compounds within complex biological samples like plasma. mdpi.com The technique involves separating the analytes using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. This hyphenated technique provides both chromatographic separation and highly specific mass detection, significantly reducing interference from matrix components.
Optimization of LC-MS/MS parameters, including MS/MS and Multiple Reaction Monitoring (MRM) settings, is crucial for achieving good sensitivity for the analyte and its internal standards. mdpi.com Positive electrospray ionization (ESI) mode is often employed in LC-MS/MS for the analysis of various compounds. mdpi.com The method involves the development of calibration curves to ensure linearity and accurate quantification of the analyte in the presence of the biological matrix. openaccesspub.org The detection limit and recovery rates are key parameters evaluated during method validation to demonstrate the method's suitability for analyzing the target compound in biological samples. openaccesspub.org LC-MS/MS is considered a gold standard method for the analysis of certain biomarkers in biological fluids and can provide structural information. openaccesspub.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique employed for the analysis of various compounds, including some relevant in biological and pharmacological research. GC-MS is used to analyze volatile or semi-volatile compounds after appropriate sample preparation, which may involve derivatization to increase volatility. biomedpharmajournal.org The technique separates compounds based on their boiling points and interaction with the stationary phase in the gas chromatography column, followed by detection and identification using mass spectrometry. GC-MS analysis can reveal the presence of various compounds within extracts of biological interest. scielo.org.mxjapsonline.com Identification of compounds is typically performed by comparing retention times and mass spectral data with those of authentic compounds and spectral libraries. phcogj.com While GC-MS is a powerful tool for identifying and quantifying various substances, its applicability to this compound would depend on the compound's volatility or suitability for derivatization.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating analytes dissolved in a liquid mobile phase based on their interaction with a stationary phase. sigmaaldrich.com Different types of interactions, such as adsorption, partition (including reversed-phase LC), ion exchange, affinity, and size exclusion chromatography, can be exploited depending on the properties of the analyte. sigmaaldrich.com HPLC is widely used for the quantitative analysis of various substances in liquid forms and biological samples. ejgm.co.ukresearchgate.net
Various detection modalities can be coupled with HPLC, each offering different advantages. Ultraviolet/Visible (UV/Vis) detectors are commonly used due to their robustness, low cost, and versatility, as many compounds absorb UV light. sigmaaldrich.com Diode array detectors (DAD) allow monitoring at multiple wavelengths simultaneously. sigmaaldrich.com However, UV detection may not be analyte-specific and requires the analyte to absorb more light than the sample matrix at the chosen wavelength. sigmaaldrich.com Electrochemical detection (ECD) is another highly sensitive and selective detection method for compounds that are electrochemically active. researchgate.netmdpi.com It offers high sensitivity, even down to the femtomolar range, making it suitable for trace analysis in biological matrices. researchgate.netmdpi.com Fluorescence detectors are also used, particularly for compounds that exhibit fluorescence or can be derivatized to become fluorescent. Mass spectrometry detectors (HPLC-MS or HPLC-MS/MS) provide both high sensitivity and structural information, making them powerful tools for analyzing complex biological samples. openaccesspub.orgresearchgate.net The choice of detector in HPLC is critical and depends on the chemical nature of the analytes, potential interferences, required limits of detection and quantification, linearity range, and availability. sigmaaldrich.com
Spectroscopic Methods for Metabolite Structural Elucidation in Research Context
Spectroscopic methods play a crucial role in determining the chemical structure of this compound and identifying any metabolites formed in biological systems. These techniques provide detailed information about the molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structures of organic compounds. scribd.comresearchgate.net It provides detailed information about the number and types of atoms (such as ¹H and ¹³C) in a molecule, their chemical environments, and their connectivity through spin-spin coupling patterns. scribd.comlibretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used for structural determination. researchgate.net 1D ¹H and ¹³C NMR spectra provide information about the qualitative and quantitative composition of a sample and are often used for determining the molecular formula. researchgate.net 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single-Quantum Correlation (HSQC), and Heteronuclear Multiple-Bond Correlation (HMBC), provide information about correlations between nuclei, which helps in establishing the connectivity of atoms within the molecule. researchgate.netrsc.org NMR spectroscopy is particularly valuable for confirming the proposed structure of a compound. capes.gov.br While high-field NMR spectrometers offer better resolution, desktop NMR systems can also be used for structural elucidation, especially with the aid of 2D experiments. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an analytical technique that provides highly accurate measurements of the mass-to-charge ratio of ions. researchgate.netmeasurlabs.com This high accuracy allows for the determination of the elemental composition of a compound, which is essential for confirming the molecular formula of this compound and its metabolites. researchgate.netmeasurlabs.com HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer high resolving power, mass accuracy, and dynamic range. researchgate.netmdpi.com These capabilities enable reliable molecular formula assignments and the analysis of complex mixtures, including biological matrices. researchgate.netmdpi.com HRMS can distinguish between compounds with very similar nominal masses, which is crucial for identifying and characterizing metabolites that may have only slight structural differences from the parent compound. researchgate.netmeasurlabs.com In addition to accurate mass measurements, HRMS instruments can perform fragmentation experiments (e.g., Collision-Induced Dissociation - CID) to generate fragment ions, providing further structural information that aids in the identification of unknown compounds and the elucidation of their structures. mdpi.com LC-HRMS, coupling liquid chromatography with high-resolution mass spectrometry, is a powerful approach for metabolomics analysis in biological samples, allowing for the separation and accurate mass measurement of numerous metabolites. protocols.io
Immunoanalytical Techniques for Research Purposes
Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used in bioanalysis for quantifying various analytes, including small molecules, peptides, and proteins, in complex biological matrices. These methods leverage the specific binding affinity between an antibody and its target analyte. Immunoassays can offer high sensitivity and throughput, making them valuable tools in research.
Bioanalytical Method Validation for Preclinical Studies
Bioanalytical method validation is a critical process to ensure that a method used for quantitative determination of an analyte in biological matrices is reliable and suitable for its intended purpose in preclinical studies walshmedicalmedia.comgoogle.comfda.gov.twnih.govgoogleapis.com. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on the requirements for bioanalytical method validation walshmedicalmedia.comgoogle.comnih.govgoogleapis.com. These guidelines cover various aspects of method performance, including selectivity, sensitivity, accuracy, precision, and stability walshmedicalmedia.comgoogle.comfda.gov.twnih.govresearchgate.net.
For small molecules like this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a commonly employed technique in bioanalysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously enghusen.dkeuropa.eu. Method validation for LC-MS/MS-based assays involves a series of experiments to evaluate method performance characteristics in the relevant biological matrix (e.g., plasma, serum, urine) from the species used in preclinical studies walshmedicalmedia.comgoogle.comnih.gov.
The main characteristics of a bioanalytical method that are essential for ensuring the acceptability of performance and reliability of analytical results include selectivity, lower limit of quantification, calibration curve performance, accuracy, precision, matrix effects, and stability of the analyte in the biological matrix walshmedicalmedia.com.
Selectivity and Specificity Assessment
Selectivity is defined as the ability of an analytical method to measure the analyte of interest unequivocally in the presence of other components in the sample, including endogenous matrix components, metabolites, and co-administered substances fda.gov.tw. Specificity is a related term, particularly relevant for methods using highly specific reagents like antibodies, referring to the ability of the assay critical reagents to be unaffected by other endogenous components.
For chromatographic methods like LC-MS/MS, selectivity is typically assessed by analyzing blank biological matrix samples obtained from multiple individual sources (e.g., at least six) to ensure that no significant interference is observed at the retention time and mass transitions of the analyte and internal standard researchgate.net. Interference should generally not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and 5% of the internal standard response researchgate.net. Assessment in lipemic and hemolyzed matrices may also be required researchgate.net.
Specific data on the selectivity and specificity of analytical methods for this compound in preclinical biological matrices were not found in the consulted literature.
Sensitivity and Lower Limit of Quantification (LLOQ) Determination
Sensitivity refers to the ability of a method or instrument to detect an analyte at a specified concentration boku.ac.at. The Lower Limit of Quantification (LLOQ) is the lowest analyte concentration in a sample that can be quantitatively determined with acceptable accuracy and precision boku.ac.atnih.gov. Determining the LLOQ is a crucial part of method validation, as it defines the lower boundary of the method's reliable quantification range boku.ac.at.
The LLOQ is typically established by analyzing replicate samples (e.g., at least five) spiked at a concentration expected to be the LLOQ. The acceptance criteria generally require that the accuracy be within ±20% of the nominal concentration and the precision (as %CV) be no more than 20%. The signal-to-noise ratio at the LLOQ should also be acceptable.
Specific LLOQ values and detailed sensitivity data for the quantification of this compound in preclinical biological matrices were not identified in the available search results. However, LC-MS/MS methods are generally capable of achieving high sensitivity, often in the low nanogram per milliliter or picogram per milliliter range, depending on the analyte and matrix enghusen.dkeuropa.eu.
Accuracy and Precision Determinations
Accuracy and precision are fundamental parameters evaluated during bioanalytical method validation to demonstrate the reliability of the quantitative results fda.gov.twnih.gov.
Accuracy assesses the closeness of the mean of the test results obtained from replicate samples to the true nominal concentration of the analyte. It is typically evaluated by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) within the calibration range. The mean calculated concentration for each QC level should generally be within ±15% of the nominal concentration, except for the LLOQ, where it should be within ±20%.
Precision describes the closeness of individual measurements within a set of replicate analyses of a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). Both within-run (repeatability) and between-run (intermediate precision) precision are assessed by analyzing replicate QC samples. The %CV should generally be no more than 15% for each QC level, except for the LLOQ, where it should be no more than 20%.
Detailed data tables showing accuracy and precision results specifically for this compound in preclinical biological matrices were not found in the consulted literature. However, regulatory guidelines provide the framework for these evaluations google.comnih.gov.
Stability Assessments in Biological Samples
Assessing the stability of the analyte in the biological matrix under various storage and handling conditions is crucial to ensure the integrity of the study results walshmedicalmedia.comgoogle.comnih.gov. Stability tests evaluate whether the concentration of the analyte changes over time due to degradation, adsorption, or other factors.
Typical stability tests performed during bioanalytical method validation include:
Freeze-thaw stability: Evaluates stability after multiple cycles of freezing and thawing walshmedicalmedia.comgoogle.comnih.gov.
Short-term (bench-top) stability: Assesses stability at room temperature for a period mimicking sample handling time walshmedicalmedia.comgoogle.comnih.gov.
Long-term stability: Determines stability during prolonged storage at the intended storage temperature (e.g., -20°C or -70°C) walshmedicalmedia.comgoogle.comnih.gov.
Stock solution and working solution stability: Evaluates the stability of the analyte in solvent walshmedicalmedia.comgoogle.comnih.gov.
Processed sample stability: Assesses stability of extracted samples before injection into the analytical system google.com.
Stability is typically assessed by comparing the results of stored QC samples to freshly prepared samples or samples stored under conditions where the analyte is known to be stable. The mean concentration of the stored samples should generally be within ±15% of the nominal concentration or the concentration at the commencement of the stability test google.comnih.gov.
Q & A
What synthetic methodologies are recommended for producing 8-Oxopentoxifylline, and how can reaction conditions be optimized for scalability?
Level : Basic
Answer :
The synthesis of this compound typically involves substitution at the 8-position of the purine ring via ring closure of a carboxamido-substituted uracil precursor. Key steps include:
- Precursor Preparation : Start with a uracil derivative modified with a carboxamido group.
- Ring Closure : Use reagents like phosphoryl chloride (POCl₃) or iodine to facilitate cyclization.
- Optimization : Adjust reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst concentration to improve yield. Pilot-scale trials should monitor intermediates via HPLC to minimize side reactions .
What in vitro models are most effective for assessing the radical scavenging activity of this compound?
Level : Basic
Answer :
The following models are validated for evaluating antioxidant properties:
- Hydroxyl Radical Scavenging : Compete with dimethyl sulfoxide (DMSO) or mannitol in a Fenton reaction system, using electron spin resonance (ESR) to quantify radical adducts.
- Lipid Peroxidation Assay : Induce peroxidation in human erythrocyte membranes with t-butylhydroperoxide and measure malondialdehyde (MDA) formation via thiobarbituric acid reactive substances (TBARS) assay.
- Peroxyl Radical Neutralization : Use 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) to generate peroxyl radicals, with uric acid as a benchmark control .
How can researchers reconcile discrepancies between this compound’s in vitro efficacy and limited in vivo therapeutic outcomes?
Level : Advanced
Answer :
Addressing this requires:
- Bioavailability Studies : Use pharmacokinetic profiling (e.g., LC-MS) to measure plasma/tissue concentrations and identify metabolic degradation pathways.
- Metabolite Analysis : Compare the activity of this compound with its metabolites using in vitro bioassays.
- Model Selection : Employ disease-specific animal models (e.g., ischemia-reperfusion injury) to contextualize antioxidant effects within physiological complexity .
What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Level : Advanced
Answer :
- Stability Profiling : Conduct accelerated stability studies at varying pH (1.2–7.4) and temperatures (25–40°C) using HPLC-UV to track degradation products.
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify integrity post-stress testing.
- Radical Interaction Analysis : Use ESR spectroscopy to monitor real-time interactions with hydroxyl radicals in simulated biological fluids .
How should researchers design experiments to validate the hydroxyl radical scavenging rate constants of this compound?
Level : Advanced
Answer :
- Competitive Kinetics : Compete this compound with a reference scavenger (e.g., DMSO) in a hydroxyl radical-generating system (e.g., UV-photolysis of H₂O₂).
- ESR Quantification : Measure the decay of radical adducts (e.g., DMPO-OH) and calculate rate constants using the formula:
. - Validation : Compare results with literature values (e.g., 1.6–4.2 × 10¹⁰ M⁻¹s⁻¹ for this compound) to confirm accuracy .
What safety protocols are essential when handling this compound in laboratory settings?
Level : Basic
Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols.
- Waste Disposal : Follow institutional guidelines for hazardous organic waste, including neutralization before disposal .
How can researchers differentiate the anti-inflammatory mechanisms of this compound from its parent compound, pentoxifylline?
Level : Advanced
Answer :
- Pathway Mapping : Use transcriptomic profiling (RNA-seq) to compare gene expression patterns (e.g., NF-κB, TNF-α) in LPS-stimulated macrophages.
- Enzyme Inhibition Assays : Measure xanthine oxidase (XO) activity inhibition rates via spectrophotometric uric acid detection.
- In Vivo Correlation : Administer equimolar doses in rodent inflammation models and quantify cytokine levels (ELISA) to isolate metabolite-specific effects .
What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Level : Advanced
Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Meta-Analysis : Pool results from independent trials using random-effects models to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
